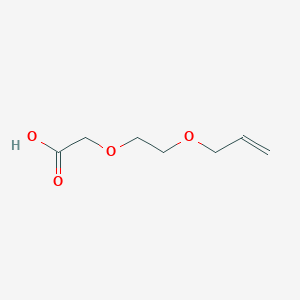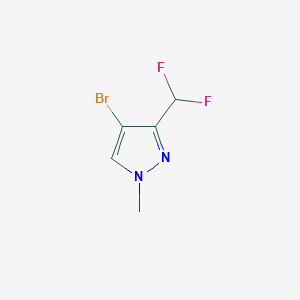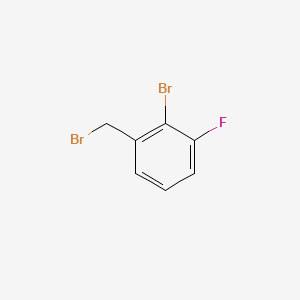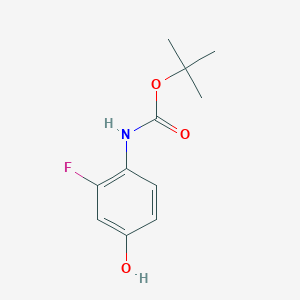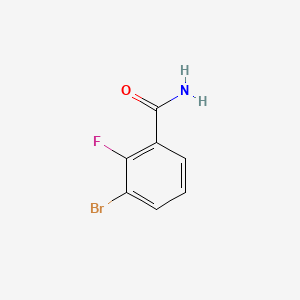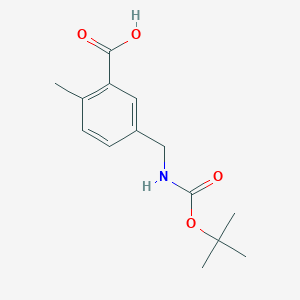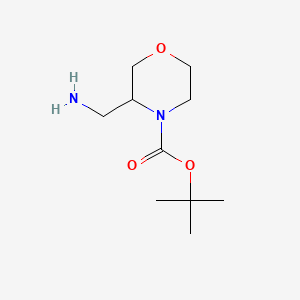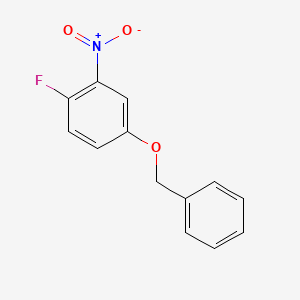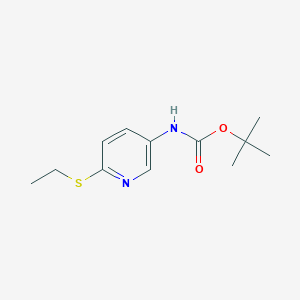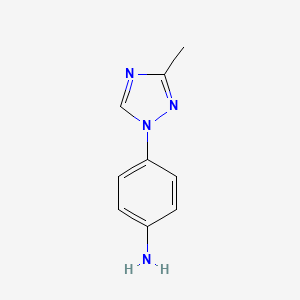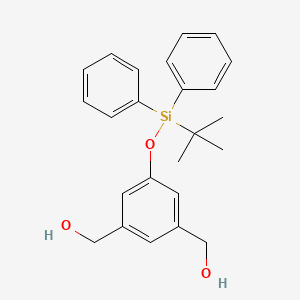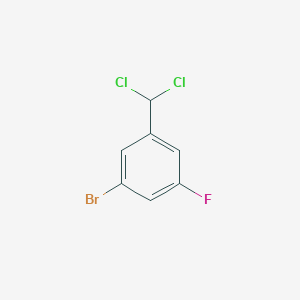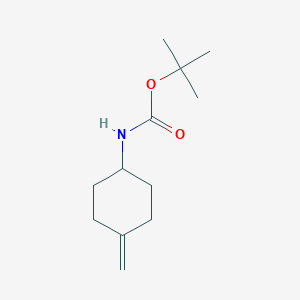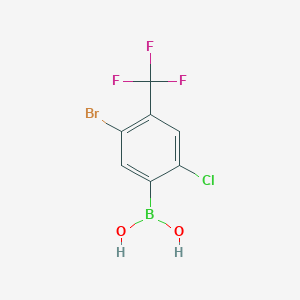
(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid
説明
“(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1452574-71-8 . It has a molecular weight of 303.27 . The compound is solid in physical form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BBrClF3O2/c9-5-2-4 (8 (14)15)6 (10)1-3 (5)7 (11,12)13/h1-2,14-15H . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), bromine (Br), chlorine (Cl), fluorine (F), and oxygen (O) atoms.Chemical Reactions Analysis
Boronic acids, such as “(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 303.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize various aryl or heteroaryl derivatives. These reactions are pivotal in creating complex organic compounds used in pharmaceuticals, agrochemicals, and organic materials .
Synthesis of Heterocyclic Compounds
It serves as a reactant for the synthesis of heterocyclic compounds , such as furocoumarins and canthinone derivatives, which have applications in medicinal chemistry for their potential therapeutic properties .
Development of SGLT2 Inhibitors
The related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in synthesizing a family of SGLT2 inhibitors . These inhibitors are being studied for diabetes therapy, indicating potential use in metabolic disorder treatments .
Sensing Applications
Boronic acids, including this compound, are utilized in sensing applications due to their ability to form complexes with diols and strong Lewis bases like fluoride or cyanide anions. This makes them valuable in environmental monitoring and medical diagnostics .
Organic Synthesis and Medicine
They are also used as reagents and catalysts in organic synthesis, probes in chemical biology, and even as therapeutic drugs due to their stability and safe handling properties .
Biomedical Research
Boronic acids’ unique chemistries at physiological pH levels make them attractive for multidisciplinary applications in pharma and chemical biology. They are being explored for their potential uses in drug delivery systems and biomolecule detection .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFYCJLNBAKVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



